4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide
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Overview
Description
4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzamide moiety, a furan ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl-piperazine intermediate.
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Thiophene Derivative Synthesis: : The next step involves the synthesis of the thiophene derivative. This can be done by reacting 4,5-dimethylthiophene with suitable reagents to introduce the desired functional groups.
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Coupling Reaction: : The final step involves coupling the piperazine intermediate with the thiophene derivative. This is typically done using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide: This compound itself.
This compound analogs: Compounds with slight modifications in the functional groups or ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c1-15-16(2)31-22(25-21(28)17-5-7-18(24)8-6-17)19(15)14-26-9-11-27(12-10-26)23(29)20-4-3-13-30-20/h3-8,13H,9-12,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEFOYHMBTXOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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